![molecular formula C13H16N4 B5055121 N~4~-(2,5-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine CAS No. 6301-29-7](/img/structure/B5055121.png)
N~4~-(2,5-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine
Descripción general
Descripción
N~4~-(2,5-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine, also known as Sunitinib, is a small molecule inhibitor that has been extensively studied for its potential in treating various types of cancers. It was first synthesized in 1998 by Pfizer, and since then, it has been approved by the FDA for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
Aplicaciones Científicas De Investigación
N~4~-(2,5-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine has been extensively studied for its potential in treating various types of cancers. It has been shown to inhibit the activity of several tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem-cell factor receptor (KIT). These kinases play a critical role in the growth and survival of cancer cells, and inhibition of their activity can lead to the suppression of tumor growth. In addition to its anti-cancer properties, N~4~-(2,5-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine has also been studied for its potential in treating other diseases, such as Alzheimer's disease and pulmonary hypertension.
Mecanismo De Acción
N~4~-(2,5-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine works by inhibiting the activity of several tyrosine kinases, including VEGFR, PDGFR, and KIT. These kinases play a critical role in the growth and survival of cancer cells, and inhibition of their activity can lead to the suppression of tumor growth. In addition to its anti-cancer properties, N~4~-(2,5-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine has also been shown to inhibit the activity of other enzymes, such as c-Kit, FLT3, and RET, which are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
N~4~-(2,5-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several tyrosine kinases, which play a critical role in the growth and survival of cancer cells. In addition to its anti-cancer properties, N~4~-(2,5-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine has also been shown to inhibit the activity of other enzymes, such as c-Kit, FLT3, and RET, which are involved in the development and progression of various diseases. N~4~-(2,5-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine has also been shown to have anti-angiogenic properties, which can help to inhibit the growth and spread of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~4~-(2,5-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential in treating various types of cancers, which makes it a valuable tool for cancer research. However, N~4~-(2,5-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine also has some limitations for lab experiments. It has been shown to have off-target effects, which can lead to unwanted side effects. In addition, its effectiveness can be affected by the presence of other drugs or compounds.
Direcciones Futuras
There are several future directions for the study of N~4~-(2,5-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine. One direction is to investigate its potential in treating other types of cancers, such as breast cancer and lung cancer. Another direction is to study its potential in combination with other drugs or compounds, which can enhance its effectiveness and reduce its side effects. Additionally, further studies are needed to better understand the mechanism of action of N~4~-(2,5-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine and its off-target effects, which can help to improve its therapeutic potential.
Métodos De Síntesis
The synthesis of N~4~-(2,5-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine involves several steps. The first step is the reaction of 2,5-dimethylbenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 2,5-dimethyl-1-(2-oxopropylidene)benzene, which is then treated with hydrazine hydrate to form 2,5-dimethyl-1-phenylpyrazolidine-3,5-dione. The second step involves the reaction of the pyrazolidine-3,5-dione with methylamine to form N-methyl-2,5-dimethyl-1-phenylpyrazolidine-3,5-dione, which is then treated with methyl iodide to form N-methyl-2,5-dimethyl-1-(methylamino)pyrazolidine-3,5-dione. The final step involves the reaction of N-methyl-2,5-dimethyl-1-(methylamino)pyrazolidine-3,5-dione with 4-chloro-3-(trifluoromethyl)phenylisocyanate to form N~4~-(2,5-dimethylphenyl)-6-methyl-2,4-pyrimidinediamine.
Propiedades
IUPAC Name |
4-N-(2,5-dimethylphenyl)-6-methylpyrimidine-2,4-diamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c1-8-4-5-9(2)11(6-8)16-12-7-10(3)15-13(14)17-12/h4-7H,1-3H3,(H3,14,15,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLFFCLARJZXRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NC(=NC(=C2)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80978899 | |
Record name | N~4~-(2,5-Dimethylphenyl)-6-methylpyrimidine-2,4(1H,3H)-diimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80978899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6301-29-7 | |
Record name | NSC44191 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44191 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N~4~-(2,5-Dimethylphenyl)-6-methylpyrimidine-2,4(1H,3H)-diimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80978899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.